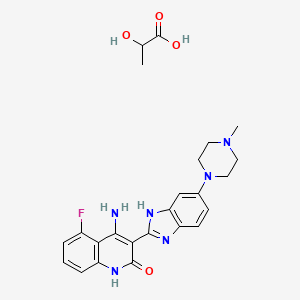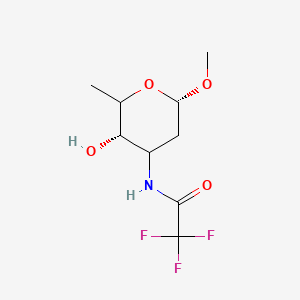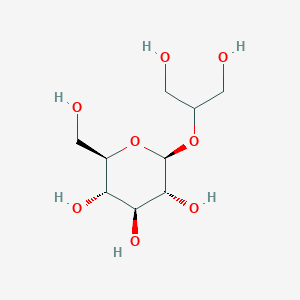
Dovitinib lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dovitinib lactate is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is particularly effective in inhibiting kinases associated with various cancers, including acute myeloid leukemia and multiple myeloma .
Mechanism of Action
Dovitinib lactate, also known as this compound anhydrous or Dovitinib (TKI258) Lactate, is an orally active small molecule with potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis .
Target of Action
Dovitinib primarily targets fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . These receptors play a crucial role in the proliferation, migration, and survival of cancer cells .
Mode of Action
Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By inhibiting these receptors, Dovitinib disrupts the signaling pathways that promote tumor growth and angiogenesis .
Biochemical Pathways
The inhibition of FGFR, VEGFR, and PDGFR disrupts several biochemical pathways involved in tumor growth and angiogenesis . This includes the FGF pathway, which is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors .
Pharmacokinetics
The pharmacokinetic properties of Dovitinib are currently under investigation. , it is known that Dovitinib is orally active.
Result of Action
The inhibition of FGFR, VEGFR, and PDGF by Dovitinib results in the disruption of tumor growth and angiogenesis . This can lead to the inhibition of cancer cell proliferation and the induction of cancer cell death .
Action Environment
The action of Dovitinib can be influenced by various environmental factors. For instance, the presence of certain growth factors in the tumor microenvironment can affect the efficacy of Dovitinib . .
Biochemical Analysis
Biochemical Properties
Dovitinib lactate anhydrous works by inhibiting the activity of multiple RTKs, which play a crucial role in biochemical reactions within cells . These RTKs include fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . The nature of these interactions involves the binding of Dovitinib to these receptors, thereby inhibiting their phosphorylation and subsequent activation .
Cellular Effects
This compound anhydrous has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the signaling pathways of RTKs, which are involved in cell proliferation and survival . This inhibition can impact gene expression and cellular metabolism, leading to a reduction in tumor growth and angiogenesis .
Molecular Mechanism
The molecular mechanism of this compound anhydrous involves its binding to and inhibition of multiple RTKs . This inhibition prevents the phosphorylation of these receptors, thereby blocking their activation and the downstream signaling pathways . This can lead to changes in gene expression and a decrease in the proliferation and survival of cancer cells .
Dosage Effects in Animal Models
In animal models of osteosarcoma, treatment with Dovitinib increased the median survival time by 50% as compared to control animals .
Metabolic Pathways
It is known that Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . These pathways are involved in cell proliferation, survival, and angiogenesis .
Transport and Distribution
Given its mechanism of action, it is likely that Dovitinib is transported into cells where it binds to and inhibits the activity of multiple RTKs .
Subcellular Localization
As a small molecule inhibitor of RTKs, it is likely that Dovitinib interacts with these receptors at the cell membrane and may also have effects within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dovitinib lactate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications and patents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dovitinib lactate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Dovitinib lactate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and its effects on cellular processes.
Biology: Investigated for its role in inhibiting tumor growth and angiogenesis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast cancer and renal cell carcinoma
Industry: Utilized in the development of new cancer therapies and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another RTK inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets VEGF and PDGF receptors, similar to dovitinib lactate
Uniqueness
This compound is unique in its ability to inhibit a broader range of RTKs compared to other similar compounds. This broad-spectrum inhibition makes it a promising candidate for treating various cancers with different kinase profiles .
Properties
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDKBOBHHFLBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692737-80-7 |
Source


|
| Record name | Dovitinib lactate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOVITINIB LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)


![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)






![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

